2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid
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Overview
Description
2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid is a synthetic organic compound characterized by the presence of multiple bromine atoms and a sulfonic acid group. This compound stands out for its unique structure, which combines halogenated phenyl groups with sulfonic acid functionalities, making it a versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid typically involves multi-step reactions that introduce bromine atoms at specific positions of the phenyl rings. Key steps include:
Bromination: : Using bromine or bromine-containing reagents to selectively brominate the aromatic rings.
Formation of the Sulfonic Acid Group: : Introducing the sulfonic acid group via sulfonation reactions, often using sulfur trioxide or chlorosulfonic acid.
Cyclohexadienone Formation: : Creating the cyclohexadienone moiety through oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimized processes to ensure high yields and purity. This includes:
Controlled Bromination: : Utilizing bromine in a solvent system to achieve selective and efficient bromination.
Sulfonation Process: : Employing sulfur trioxide or similar agents under controlled conditions to introduce the sulfonic acid group.
Purification: : Using techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid undergoes several types of reactions:
Oxidation: : The compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: : Reductive conditions may lead to the removal of bromine atoms or reduction of the cyclohexadienone moiety.
Substitution: : Halogen atoms can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate, chromium trioxide, or other oxidizing agents under acidic or basic conditions.
Reduction: : Use of reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: : Utilization of nucleophiles or electrophiles, often in the presence of catalysts or specific reaction conditions.
Major Products
Depending on the specific reactions, major products may include:
Oxidation Products: : Various ketones, quinones, or carboxylic acids.
Reduction Products: : Bromine-free derivatives or reduced cyclohexadienone structures.
Substitution Products: : Compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid is valuable in numerous scientific fields, including:
Chemistry: : As a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: : Potential use in biochemical assays and as a probe for studying enzyme interactions and mechanisms.
Medicine: : Exploration of its biological activity for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: : Use in the manufacture of dyes, pigments, and other specialty chemicals due to its distinctive chemical properties.
Mechanism of Action
The specific mechanism of action of 2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid depends on its application
Molecular Targets: : It may interact with proteins, enzymes, or receptors, modulating their activity or function.
Pathways Involved: : In biochemical contexts, it could influence signaling pathways, metabolic routes, or gene expression patterns.
Comparison with Similar Compounds
Compared to other halogenated phenyl sulfonic acids, 2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid exhibits unique reactivity and properties due to its distinct combination of functional groups and bromine atoms. Similar compounds might include:
2,3,4,5-Tetrabromobenzenesulfonic acid
4-Hydroxy-2,3,5,6-tetrabromobenzenesulfonic acid
Dichlorobenzenesulfonic acid derivatives
The uniqueness of the subject compound lies in the specific arrangement of its bromine atoms and the presence of the cyclohexadienone moiety, which imparts specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2,3,4,5-tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br4O5S/c20-15-14(19(29(26,27)28)18(23)17(22)16(15)21)13(9-1-5-11(24)6-2-9)10-3-7-12(25)8-4-10/h1-8,24H,(H,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQZKEYZOQPRRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Br4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90924463 |
Source
|
Record name | 2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90924463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77172-72-6, 123333-63-1 |
Source
|
Record name | 3,4,5,6-Tetrabromophenolsulfonephthalein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077172726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90924463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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